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Compound of Interest

Compound Name: Y13g

Cat. No.: B15612412 Get Quote

Disclaimer: Initial searches for "Y13g" did not yield information on a specific protein or analyte

for immunoassay development. It is highly likely that "Y13g" is a typographical error. The

following application notes and protocols are based on a plausible alternative, Gα13, a subunit

of the G12/13 class of heterotrimeric G proteins. This information is intended to serve as a

detailed example and guide for researchers, scientists, and drug development professionals.

Introduction to Gα13
Gα13 is a member of the G12/13 subfamily of G protein α subunits.[1] These proteins are

crucial signal transducers, primarily relaying signals from G protein-coupled receptors (GPCRs)

to downstream effectors.[1] Gα12/13-mediated signaling pathways are implicated in a wide

array of physiological and pathological processes, including cell migration, proliferation,

embryonic development, and cancer.[1][2] The detection and quantification of Gα13 are

essential for studying its function and for the development of therapeutics targeting its signaling

pathways.

Principle of Detection: Sandwich ELISA for Gα13
The most common and robust method for quantifying a specific protein like Gα13 in biological

samples is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay format

offers high specificity and sensitivity. The principle involves capturing the Gα13 protein between

two layers of antibodies (a capture antibody and a detection antibody). The detection antibody

is typically biotinylated, allowing for subsequent binding of a streptavidin-enzyme conjugate

(like horseradish peroxidase - HRP). The enzyme then catalyzes a colorimetric, fluorometric, or
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chemiluminescent reaction, and the intensity of the signal is directly proportional to the amount

of Gα13 present in the sample.

Quantitative Data Summary
The following table summarizes typical performance characteristics for a Gα13 sandwich

ELISA. These values are illustrative and may vary depending on the specific antibodies,

reagents, and protocol used.

Parameter Typical Value Description

Assay Range 15.6 pg/mL - 1000 pg/mL

The range of Gα13

concentrations that can be

reliably quantified.

Sensitivity < 10 pg/mL

The lowest concentration of

Gα13 that can be distinguished

from the blank.

Specificity High

The antibodies used should

have high specificity for Gα13

with minimal cross-reactivity

with other G protein subunits

like Gα12.

Intra-Assay CV < 10%
The coefficient of variation

within a single assay plate.

Inter-Assay CV < 12%

The coefficient of variation

between different assay plates

on different days.

Sample Types
Cell Lysates, Tissue

Homogenates

Validated biological matrices

for the assay.

Incubation Time ~ 4-5 hours
Total time required to complete

the assay protocol.
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Protocol 1: Sandwich ELISA for Gα13 Quantification
This protocol outlines the steps for a colorimetric sandwich ELISA.

Materials:

Gα13 Capture Antibody

Recombinant Gα13 Standard

Gα13 Detection Antibody (Biotinylated)

Streptavidin-HRP

96-well microplate

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Assay Diluent (e.g., PBS with 1% BSA)

TMB Substrate

Stop Solution (e.g., 2N H₂SO₄)

Plate reader capable of measuring absorbance at 450 nm

Procedure:

Plate Coating:

Dilute the Gα13 capture antibody to the recommended concentration in a coating buffer

(e.g., 1X PBS).

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

Seal the plate and incubate overnight at 4°C.[3]

Washing and Blocking:
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Aspirate the coating solution from each well.

Wash the plate three times with 300 µL of Wash Buffer per well.[3]

Add 200 µL of Assay Diluent to each well to block non-specific binding.

Incubate for 1-2 hours at room temperature.

Standard and Sample Incubation:

Wash the plate three times as described above.

Prepare a serial dilution of the recombinant Gα13 standard in Assay Diluent.

Add 100 µL of the standards and samples to the appropriate wells.

Seal the plate and incubate for 2 hours at room temperature.

Detection Antibody Incubation:

Wash the plate three times.

Dilute the biotinylated Gα13 detection antibody to its working concentration in Assay

Diluent.

Add 100 µL of the diluted detection antibody to each well.

Seal the plate and incubate for 1 hour at room temperature.

Streptavidin-HRP Incubation:

Wash the plate three times.

Dilute the Streptavidin-HRP conjugate in Assay Diluent.

Add 100 µL of the diluted conjugate to each well.

Incubate for 30 minutes at room temperature in the dark.[3]
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Substrate Development and Measurement:

Wash the plate five times, with a 30-second soak during each wash.

Add 100 µL of TMB Substrate to each well.

Incubate for 15-30 minutes at room temperature in the dark, monitoring for color

development.

Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from

blue to yellow.

Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Signaling Pathway and Experimental Workflow
Diagrams
Gα13 Signaling Pathway
The following diagram illustrates a simplified Gα13 signaling cascade, which often involves the

activation of RhoA.

GPCR Gα13-GDPLigand Binding Gα13-GTPGTP Exchange RhoGEFActivation RhoA-GDP RhoA-GTPGTP Exchange ROCKActivation Cytoskeletal
Rearrangement

Phosphorylation

Click to download full resolution via product page

Caption: Simplified Gα13 signaling pathway leading to cytoskeletal rearrangement.

Sandwich ELISA Experimental Workflow
The diagram below outlines the major steps in the Gα13 sandwich ELISA protocol.
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Caption: Workflow for the Gα13 Sandwich ELISA protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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